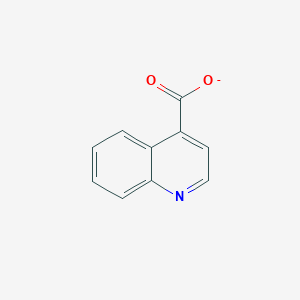
Quinoline-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinoline-4-carboxylate is a monocarboxylic acid anion resulting from the deprotonation of the carboxy group of quinoline-4-carboxylic acid. It is a conjugate base of a quinoline-4-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
Inhibition of Protein Kinase CK2
Quinoline-4-carboxylate derivatives, such as 3-carboxy-4(1H)-quinolones, have been identified as inhibitors of human protein kinase CK2. This kinase is involved in cancer development, viral infections, and inflammatory failures. The inhibitors are selected through receptor-based virtual screening and have demonstrated considerable selectivity toward CK2, making them significant for both scientific research and therapeutic purposes (Golub et al., 2006).
Synthesis Techniques
A new one-pot synthesis technique for Quinoline-2-carboxylates, a related subclass, has been developed. This method involves starting from β-nitroacrylates and 2-aminobenzaldehydes, using heterogeneous conditions and is significant for creating biologically active molecules and ligands in metal-catalyzed reactions (Gabrielli et al., 2016).
Anticancer Activity
Amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives have been synthesized and shown significant anticancer activity. Microwave irradiated synthesis methods offer advantages in reaction time and yield. These compounds were particularly potent against various carcinoma cell lines and demonstrated effective DNA fragmentation, indicating their potential as novel anticancer agents (Bhatt et al., 2015).
Antioxidant and Radioprotective Properties
Alkoxy derivatives of (quinoline-4-ylthio)carboxylic acids have been found to exhibit pronounced antioxidant effects. These compounds can act as preventive antioxidants, radio, and cytoprotectors, demonstrating their potential as bioactive molecules in various therapeutic applications (Brazhko et al., 2015).
Antimicrobial Effects
Some derivatives of quinoline-4-carboxylic acid have shown notable antimicrobial effects against bacteria, yeasts, and filamentous fungi. Particularly, the substituted derivatives of quinoline-4-carboxylic acid were more effective compared to quinoline-4-carboxamides (Strigáčová et al., 2008).
Synthesis and Biological Activity of Derivatives
Research on the synthesis of quinoline-2-carboxylic acid aryl esters and amides has demonstrated these derivatives possess anti-inflammatory and analgesic activity. The method of synthesis could be beneficial in the preparative organic chemistry for creating biologically active quinoline derivatives (Boyarshinov et al., 2017).
Eigenschaften
Molekularformel |
C10H6NO2- |
|---|---|
Molekulargewicht |
172.16 g/mol |
IUPAC-Name |
quinoline-4-carboxylate |
InChI |
InChI=1S/C10H7NO2/c12-10(13)8-5-6-11-9-4-2-1-3-7(8)9/h1-6H,(H,12,13)/p-1 |
InChI-Schlüssel |
VQMSRUREDGBWKT-UHFFFAOYSA-M |
SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C(=O)[O-] |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C(=O)[O-] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



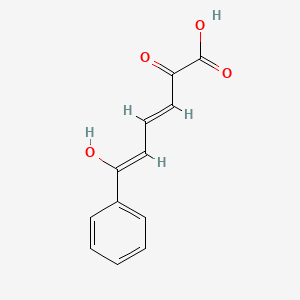
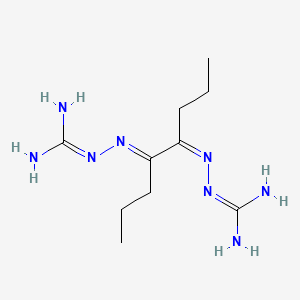

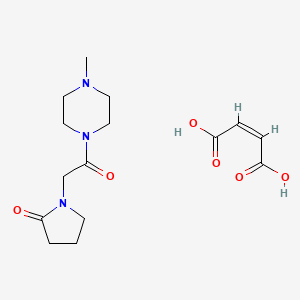
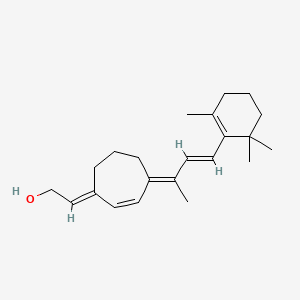

![(Z)-but-2-enedioic acid;[3-[(dimethylamino)methyl]-1,2-diphenylbut-3-en-2-yl] propanoate](/img/structure/B1235089.png)
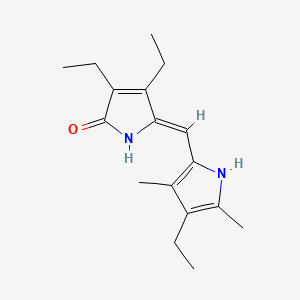
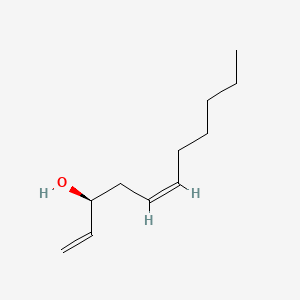
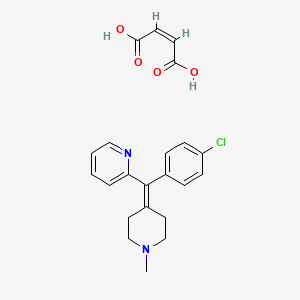
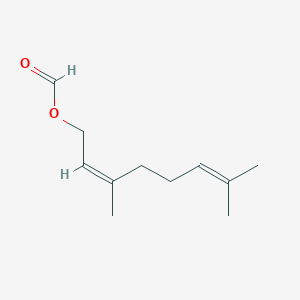
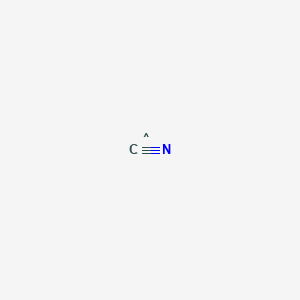
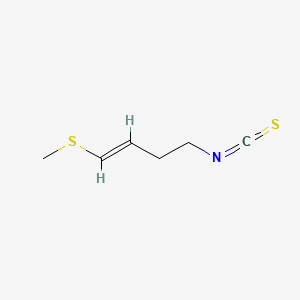
![2-[(2E)-2-(1-thiophen-2-ylethylidene)hydrazinyl]benzoic acid](/img/structure/B1235098.png)